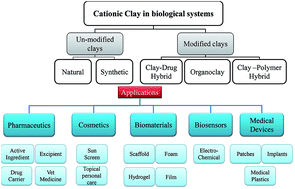Biomedical applications of cationic clay minerals
RSC Advances Pub Date: 2015-03-26 DOI: 10.1039/C4RA16945J
Abstract
Clay minerals have been a subject of interest owing to their ready availability in nature, a wide range of applications in various industries, and particularly their current and potential biomedical applications. They have been widely used for curative and protective purposes by humans since ancient times. Cationic clay minerals possess specific physicochemical characteristics such as high surface reactivity (high adsorption, cation exchange, colloidal or swelling capacity), good rheological behavior, high acid-absorbing capacity, and high dispersibility in water, which renders them suitable for various biomedical applications. Only a few reviews have exclusively discussed the biomedical applications of clay minerals, and to our knowledge, there is no updated review focusing on cationic clay minerals and their applications in pharmaceuticals, cosmetics, and regenerative medicine. In this review, we provide a brief introduction on natural, synthetic, and hybrid cationic clay minerals followed by a detailed discussion about their applications in biological systems.


Recommended Literature
- [1] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [2] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [3] Back cover
- [4] Direct one-pot synthesis of poly(ionic liquid) nanogels by cobalt-mediated radical cross-linking copolymerization in organic or aqueous media†
- [5] Efficient visible light-induced photoelectrocatalytic hydrogen production using CdS sensitized TiO2 nanorods on TiO2 nanotube arrays†
- [6] Unusual flexibility of distal and proximal histidine residues in the haem pocket of Drosophila melanogasterhaemoglobin†
- [7] Synergistic self-assembly of rod-like monomers in blue phase liquid crystals for tunable optical properties†
- [8] Inside front cover
- [9] Errata
- [10] Large, thermally stabilized and fatigue-resistant piezoelectric strain response in textured relaxor-PbTiO3 ferroelectric ceramics†










